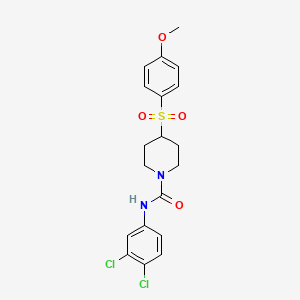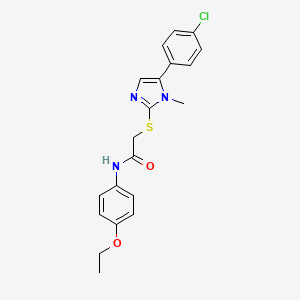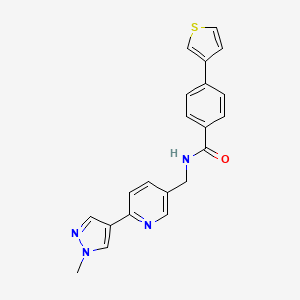
N-(3,4-dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-4-((4-methoxyphenyl)sulfonyl)piperidine-1-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It was first synthesized in the 1980s and has since been used extensively in scientific research to study the role of adenosine receptors in various biological processes.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Pharmacological Properties
One study explored the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor. Through conformational analysis and development of pharmacophore models, the study contributed to understanding the steric binding interactions and the role of specific substituents in conferring antagonist activity (Shim et al., 2002).
Catalyst in Organic Synthesis
Research on l-Piperazine-2-carboxylic acid derived N-formamides demonstrated their application as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, emphasizing the critical role of the arene sulfonyl group for achieving high enantioselectivity (Wang et al., 2006).
Antioxidant and Anticholinesterase Activities
A study on the synthesis of sulfonyl hydrazone compounds incorporating piperidine derivatives revealed their potential for antioxidant capacity and anticholinesterase activity. The research highlights the structural and electronic characteristics of these compounds, contributing to medicinal chemistry (Karaman et al., 2016).
Alzheimer’s Disease Drug Candidates
Another investigation focused on synthesizing N-substituted derivatives of a specific compound to evaluate new drug candidates for Alzheimer's disease. This study aimed to discover compounds with enzyme inhibition activity against acetylcholinesterase, underlining the importance of structural modifications for enhancing therapeutic potential (Rehman et al., 2018).
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)sulfonylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4S/c1-27-14-3-5-15(6-4-14)28(25,26)16-8-10-23(11-9-16)19(24)22-13-2-7-17(20)18(21)12-13/h2-7,12,16H,8-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROYCOTVCGKROX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,5-dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2985986.png)
![N-cyclohexyl-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2985987.png)


![N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2985996.png)

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid](/img/structure/B2985998.png)
![8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-3-(1-methyl-2-oxopropyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2985999.png)
![N-phenethyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2986001.png)
![4-(4-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2986003.png)
![5-phenyl-5,5a-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2,6(3H,11bH)-dione](/img/structure/B2986004.png)
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-morpholino-1,2-ethanedione](/img/structure/B2986005.png)
